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molecular formula C15H11NO3 B560738 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one CAS No. 107915-41-3

6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No. B560738
M. Wt: 253.257
InChI Key: OXSCXUJQOIHOCD-UHFFFAOYSA-N
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Patent
US07863323B1

Procedure details

With substantial amounts of 4 in hand, the next steps were to form the 6-acetamidoflavonol. Thus, the acetophenone 4 was treated with benzaldehyde and base to effect a Claisen-Schmidt condensation affording the chalcone 5 in 71% yield. The chalcone 5 was treated with alkaline hydrogen peroxide to enable an Algar-Flynn-Oyamada reaction, giving 6-acetamidoflavonol 6 in 50% yield. The next step was to unveil the 6-amino group of 6 to allow coupling with succinic anhydride for installation of the succinamic acid side chain. The 6-acetamidoflavonol 6 was treated with 5 M HCl in ethanol at reflux, followed by neutralization with aqueous ammonia to give 6-aminoflavonol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-acetamidoflavonol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(=O)OC(=O)CC1.C(O)(=O)CCC(N)=O.C([NH:19][C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[O:26][C:25]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[C:24]([OH:36])[C:23]2=[O:37])(=O)C.Cl.N>C(O)C>[NH2:19][C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[O:26][C:25]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[C:24]([OH:36])[C:23]2=[O:37]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)N)(=O)O
Step Three
Name
6-acetamidoflavonol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=C2C(C(=C(OC2=CC1)C1=CC=CC=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(=C(OC2=CC1)C1=CC=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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